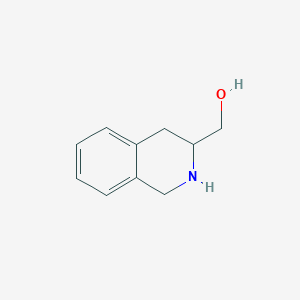

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. This document details the spectroscopic and crystallographic data that confirm its molecular structure, along with the experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] It exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is commonly referred to as (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| CAS Number (Racemate) | 63006-93-9 | [1] |

| CAS Number ((S)-enantiomer) | 18881-17-9 | [3][4] |

| Melting Point | 180-182 °C (racemate) | [1] |

| Boiling Point | 307.9 °C (racemate) | [1] |

| Appearance | White to slightly pale yellow crystal/powder | [4] |

Spectroscopic and Crystallographic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data (representative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.30 | m | 4H | Aromatic protons |

| 4.05 | s | 2H | CH₂ (benzylic) |

| 3.60-3.70 | m | 2H | CH₂-OH |

| 3.00-3.10 | m | 1H | CH |

| 2.80-2.90 | m | 2H | N-CH₂ |

| 2.00-2.20 | br s | 2H | NH, OH |

¹³C NMR Spectral Data (representative)

| Chemical Shift (ppm) | Assignment |

| 134.5 | Aromatic C (quaternary) |

| 133.8 | Aromatic C (quaternary) |

| 128.9 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.8 | Aromatic CH |

| 125.5 | Aromatic CH |

| 65.0 | CH₂-OH |

| 55.0 | CH |

| 47.0 | N-CH₂ |

| 43.0 | CH₂ (benzylic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 163.

Major Fragmentation Peaks

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 132 | [M - CH₂OH]⁺ |

| 130 | [M - CH₂OH - H₂]⁺ |

| 104 | [C₈H₈]⁺ (retro-Diels-Alder) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (medium) | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600, 1490, 1450 | C=C stretch | Aromatic ring |

| 1200-1000 | C-O stretch | Primary alcohol |

| 770-730 | C-H bend | ortho-disubstituted aromatic |

X-ray Crystallography

The definitive three-dimensional structure of the (S)-enantiomer of this compound has been determined by single-crystal X-ray diffraction. The data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 823631.

Key Crystallographic Parameters for CCDC 823631

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

(Note: Specific unit cell dimensions and volume would be obtained from the CIF file from the CCDC database.)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves two main steps: the synthesis of the precursor 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler reaction, followed by its reduction.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This synthesis is a modification of the Pictet-Spengler reaction.

-

Materials: Phenylalanine, formaldehyde (37% aqueous solution), concentrated hydrochloric acid.

-

Procedure:

-

A mixture of phenylalanine, formaldehyde, and concentrated hydrochloric acid is stirred and heated to reflux for 4 hours.

-

The reaction mixture is then cooled and stored at ambient temperature for 16 hours to allow for crystallization of the product.

-

The resulting solid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is collected by filtration.

-

Step 2: Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), dilute sulfuric acid.

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is slowly added to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Spectroscopic and Crystallographic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to the residual solvent peak.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

-

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

X-ray Crystallography: A single crystal of suitable quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature. The structure is solved and refined using appropriate crystallographic software. The final structural data is deposited in a crystallographic database such as the CCDC.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the heterocyclic compound (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This molecule serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases, including cancer.

Core Chemical Properties

This compound, with the chemical formula C₁₀H₁₃NO, is a stable heterocyclic compound.[1] Its core structure, the tetrahydroisoquinoline (THIQ) scaffold, is found in numerous natural products and biologically active molecules.[2][3] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Melting Point (racemic) | 180-182 °C | N/A |

| Melting Point ((S)-enantiomer) | 114-116 °C | N/A |

| Boiling Point | 307.9 °C | N/A |

| Predicted pKa | 14.57 ± 0.10 | N/A |

| Predicted XLogP3-AA | 0.7 | N/A |

| Solubility | Soluble in dichloromethane, slightly soluble in water. | N/A |

| Appearance | Crystalline solid | N/A |

| Storage | 2-8 °C | N/A |

Synthesis and Experimental Protocols

The synthesis of the tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the asymmetric synthesis of chiral THIQ derivatives, enantioselective methods employing chiral catalysts or auxiliaries have been developed.

General Experimental Protocol for Pictet-Spengler Reaction

A general procedure for the synthesis of the tetrahydroisoquinoline scaffold involves dissolving the starting β-phenylethylamine and an appropriate aldehyde in a suitable solvent, followed by the addition of an acid catalyst. The reaction mixture is then typically heated to facilitate the cyclization.

Illustrative Workflow for THIQ Synthesis

Caption: General workflow for the Pictet-Spengler synthesis of the tetrahydroisoquinoline core.

Biological Significance and Signaling Pathways

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of THIQ have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-angiogenesis, and neuroprotective effects.

Inhibition of the KRas Signaling Pathway

One of the key areas of investigation for THIQ derivatives is their potential as inhibitors of the KRas signaling pathway. The KRAS gene is one of the most frequently mutated oncogenes in human cancers.[4][5] Mutant KRas proteins are often locked in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[5]

The primary downstream effector pathways of KRas include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6] Inhibition of KRas or its downstream effectors is a major goal in cancer therapy. Some tetrahydroisoquinoline derivatives have shown significant activity in inhibiting KRas.[4][6]

Simplified KRas Signaling Pathway and Potential THIQ Inhibition

Caption: Simplified KRas signaling pathway and a potential point of inhibition by tetrahydroisoquinoline derivatives.

Experimental Protocols for Biological Assays

KRas Inhibition Assay (General Protocol)

The inhibitory activity of compounds against KRas can be assessed using various biochemical or cell-based assays. A common approach is to measure the effect of the compound on the interaction between KRas and its downstream effectors or on the nucleotide exchange process.

Workflow for a KRas Inhibition Assay

Caption: A generalized workflow for a biochemical KRas inhibition assay.

HUVEC Tube Formation Assay for Anti-Angiogenesis

The anti-angiogenic potential of this compound derivatives can be evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs). This assay assesses the ability of endothelial cells to form capillary-like structures.

Experimental Protocol Outline:

-

Preparation of Matrigel Plate: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.[7]

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated plate in the presence of the test compound or vehicle control.[7]

-

Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.[8]

-

Visualization and Quantification: The formation of capillary-like networks is observed and quantified using microscopy. The total tube length, number of junctions, and number of loops are common parameters for quantification.[7] A significant reduction in these parameters in the presence of the test compound indicates anti-angiogenic activity.

Workflow for HUVEC Tube Formation Assay

Caption: A workflow diagram for the HUVEC tube formation assay to assess anti-angiogenic activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. Their versatile synthesis and the biological significance of the tetrahydroisoquinoline scaffold, particularly in the context of cancer-related signaling pathways like KRas, make them a focal point for ongoing research. This guide provides a foundational understanding of the key chemical and biological aspects of this important molecule, offering a valuable resource for professionals in the field.

References

- 1. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of KRAS May Potentially Provide Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document summarizes its key physical characteristics, outlines generalized experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, with the CAS Number 18881-17-9, is a crystalline solid that is white to slightly pale yellow in appearance. Its chemical structure and properties make it a valuable intermediate in medicinal chemistry, particularly for creating complex bioactive molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4] |

| Molecular Weight | 163.22 g/mol | [1][2][3][4] |

| Melting Point | 114-116 °C (lit.) | |

| 180-182 °C | [1][2] | |

| Boiling Point | 307.9 °C at 760 mmHg | [1][2] |

| Appearance | White - Slightly pale yellow Crystal - Powder | |

| Solubility | Soluble in dichloromethane. Slightly soluble in water. | [2][5] |

| Optical Activity | [α]22/D −97°, c = 1 in methanol | |

| Density | 1.081 g/cm³ | [2] |

| Flash Point | 147 °C | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| 2-8°C | [1] | |

| -20°C Freezer | [2] |

Experimental Protocols

While specific experimental details for the determination of all physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol are not exhaustively documented in the cited literature, a general methodology for key experiments can be outlined.

Melting Point Determination: A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Boiling Point Determination: The boiling point is typically determined at a specific pressure, often atmospheric pressure (760 mmHg).[1][2] A common method involves heating the liquid in a flask connected to a condenser and a thermometer. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Solubility Assessment: A qualitative assessment of solubility involves adding a small amount of the solute ((S)-1,2,3,4-tetrahydroisoquinoline-3-methanol) to a specific volume of a solvent (e.g., dichloromethane, water) at a given temperature. The mixture is agitated, and the degree of dissolution is observed. For a more quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like gravimetric analysis or spectroscopy.

Optical Activity Measurement: The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., c = 1 in methanol) is prepared and placed in a polarimeter tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated using the observed rotation, the concentration, and the path length.

Synthesis and Characterization Workflow

The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol typically involves the reduction of a corresponding carboxylic acid or ester derivative. A generalized workflow for its synthesis and subsequent characterization is depicted below.

Caption: Generalized workflow for the synthesis and characterization of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.

References

- 1. (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol [myskinrecipes.com]

- 2. Cas 63006-93-9,1,2,3,4-Tetrahydroisoquinoline-3-methanol | lookchem [lookchem.com]

- 3. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline-3-methanol | 63006-93-9 [chemicalbook.com]

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS: 63006-93-9) for Researchers and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific biological activity and detailed experimental protocols of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This guide provides a comprehensive overview based on available information for the compound and the broader class of tetrahydroisoquinoline (THIQ) derivatives, including its likely precursor, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

Introduction

This compound, with the CAS number 63006-93-9, is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide range of biological activities.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the available physicochemical data, outlining plausible experimental protocols, and discussing the therapeutic potential of the THIQ core.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |

| CAS Number | 63006-93-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Light orange solid/Crystalline | [1] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point | 307.9 °C at 760 mmHg | [1] |

| Flash Point | 147 °C | [1] |

| Density | 1.081 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO (32.64 mg/mL) and dichloromethane. | [1][3] |

| pKa | 14.57 ± 0.10 (Predicted) | [1] |

| Storage Temperature | -20 °C | [1] |

Synthesis and Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The most common method for synthesizing the THIQ core is the Pictet-Spengler reaction.[4] For the synthesis of Tic, a well-documented procedure involves the reaction of phenylalanine with formaldehyde.[5]

Experimental Protocol: Pictet-Spengler Cyclization for Tic Synthesis [5]

-

Reaction Setup: A mixture of L-phenylalanine (40 g), 37% aqueous formaldehyde (91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a suitable reaction vessel.

-

Reflux: The mixture is stirred and heated to reflux for 4 hours.

-

Crystallization: The reaction mixture is then allowed to cool and stored at ambient temperature for 16 hours to facilitate the precipitation of the product.

-

Isolation: The resulting precipitate, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is collected by filtration.

Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound

The carboxylic acid group of Tic can be reduced to a primary alcohol to yield the target compound. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄).

Proposed Experimental Protocol: Reduction of Tic

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

Addition of Tic: A solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water, while cooling in an ice bath.

-

Workup: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product, this compound, is purified by column chromatography or recrystallization to afford the final product.

Biological Activities and Therapeutic Potential of the THIQ Scaffold

While specific quantitative biological data for this compound is scarce, the THIQ scaffold is present in numerous compounds with a diverse range of pharmacological activities.[2] This suggests that the target compound could serve as a valuable building block in drug discovery programs.

Anticancer Activity

Many THIQ derivatives have demonstrated significant anticancer properties, acting through various mechanisms. These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6] For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 and Mcl-1, which are key anti-apoptotic proteins.[7]

| THIQ Derivative Class | Target/Mechanism | Example IC₅₀ | Reference |

| Substituted Tic Derivatives | Bcl-2/Mcl-1 Inhibition | Kᵢ = 5.2 µM for lead compound against Bcl-2 | [7] |

| Tetrahydroisoquinoline-stilbene hybrids | Tubulin Polymerization Inhibition | 25 nM against A549 lung cancer cells for a lead compound | [8] |

| Dioxigenated THIQs | KRas Inhibition | - | [9] |

Neuroprotective Effects

The THIQ structure is also associated with neuroprotective activities, making it a scaffold of interest for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Some THIQ derivatives have been shown to exhibit neuroprotective effects through mechanisms such as scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[11] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties by antagonizing the glutamatergic system.[11]

Other Therapeutic Areas

The versatility of the THIQ scaffold extends to other therapeutic areas, including:

-

Antimicrobial activity: Some THIQ analogs have shown efficacy against various bacterial strains.[4]

-

Antiviral activity: Certain derivatives have been explored for their potential against viruses.

-

Enzyme inhibition: The THIQ core is present in inhibitors of various enzymes, such as phosphodiesterases (PDEs).[9]

Potential Signaling Pathway Modulation

Given the documented anticancer activity of many THIQ derivatives, a key signaling pathway they are likely to modulate is the intrinsic apoptosis pathway. This pathway is often dysregulated in cancer cells, and its activation is a common mechanism of action for many chemotherapeutic agents.

Conclusion

This compound (CAS 63006-93-9) is a valuable chemical entity within the medicinally important class of tetrahydroisoquinolines. While specific biological data for this compound is limited, its structural features and the known activities of the THIQ scaffold suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the therapeutic landscape of the THIQ core, offering a starting point for further research and development efforts in oncology, neurodegenerative diseases, and other therapeutic areas. Further investigation is warranted to fully elucidate the specific biological profile of this compound.

References

- 1. Cas 63006-93-9,1,2,3,4-Tetrahydroisoquinoline-3-methanol | lookchem [lookchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetmol.com [targetmol.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 10. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Naturally Occurring Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (THIQAs) represent a large and structurally diverse family of naturally occurring compounds that have been a cornerstone of medicinal chemistry for centuries.[1] Found predominantly in the plant kingdom, these alkaloids exhibit a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide provides an in-depth overview of the discovery of naturally occurring THIQAs, detailing the methodologies for their extraction, isolation, characterization, and biological evaluation. Quantitative data is summarized for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Analysis of THIQA Content and Biological Activity

The concentration and biological potency of THIQAs can vary significantly depending on the plant species, geographical location, and the specific alkaloid. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of Selected Tetrahydroisoquinoline Alkaloids in Various Plant Species

| Plant Species | Alkaloid | Plant Part | Concentration (% dry weight) | Reference |

| Papaver somniferum | Morphine | Capsule Wall | 2.69 - 3.34 | [4][5] |

| Papaver somniferum | Codeine | Capsule Wall | 0.08 - 0.30 | [6] |

| Papaver somniferum | Thebaine | Capsule Wall | 0.031 - 0.093 | [6] |

| Berberis asiatica | Berberine | Not Specified | 1.74 ± 0.032 | [7] |

| Berberis asiatica | Palmatine | Not Specified | 1.63 ± 0.028 | [7] |

| Coptis chinensis | Berberine | Rhizome | 1.52 - 4.62 | [8] |

| Coptis chinensis | Palmatine | Rhizome | 1.67 (mg/g) | [9] |

| Coptis chinensis | Coptisine | Rhizome | 4.2 - 7.1 (mg/g) | [9] |

Table 2: In Vitro Cytotoxic Activity of Selected Tetrahydroisoquinoline Alkaloids

| Alkaloid/Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| GM-3-18 (THIQ derivative) | HCT116 (Colon Cancer) | KRas Inhibition | 0.9 - 10.7 | [10] |

| GM-3-121 (THIQ derivative) | Not Specified | Anti-angiogenesis | 1.72 | [10] |

| Renieramycin T | Human Cancer Cell Lines | Cytotoxicity | 0.0047 - 0.098 | [11] |

| Harmalacidine | U-937 (Leukemia) | MTT | 3.1 ± 0.2 | [12] |

| Various Isoquinoline Alkaloids | CYP2C19 Inhibition | Enzyme Inhibition | 0.11 - 210 | [13] |

Experimental Protocols: A Methodological Overview

The discovery of novel THIQAs relies on a systematic workflow encompassing extraction, isolation, purification, and structural elucidation, followed by biological activity screening.

Extraction of Tetrahydroisoquinoline Alkaloids

A common and effective method for extracting alkaloids from plant material is solvent extraction, with methanol being a frequently used solvent due to its ability to dissolve a wide range of polar and semi-polar compounds.[14]

Protocol: Methanol Extraction of Alkaloids from Plant Material

-

Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and then grind it into a fine powder to increase the surface area for extraction.

-

Maceration: Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

-

Agitation: Agitate the mixture periodically or use a mechanical shaker to ensure thorough extraction. This process is typically carried out for 24-48 hours at room temperature.

-

Filtration: Filter the mixture through cheesecloth or filter paper to separate the solid plant residue from the methanol extract.

-

Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude alkaloid extract.

-

Acid-Base Extraction (for purification):

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to deprotonate the alkaloids, making them insoluble in water.

-

Extract the free alkaloids with an organic solvent (e.g., chloroform or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the purified total alkaloid fraction.

-

Isolation and Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for separating individual alkaloids from the crude extract based on their polarity.

Protocol: Silica Gel Column Chromatography for Alkaloid Separation

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel (e.g., 70-230 mesh) in a nonpolar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

-

Add another layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol) in a stepwise or gradient manner.

-

Collect the eluate in fractions of a specific volume.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the same compound, as indicated by their TLC profiles.

-

-

Compound Isolation: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

Structure Elucidation: Spectroscopic and Spectrometric Techniques

The chemical structure of a purified alkaloid is determined using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.[9]

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can help in identifying structural motifs.[15]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Biological Activity Screening

Once a new THIQA is isolated and its structure is determined, its biological activity is assessed through various in vitro and in vivo assays.

Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

-

Preparation of Stock Solution: Dissolve the purified alkaloid in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the alkaloid stock solution in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (broth with inoculum, no alkaloid) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the purified alkaloid and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value, which is the concentration of the alkaloid that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the alkaloid concentration.[12]

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for understanding the discovery of naturally occurring THIQAs.

The above diagram illustrates the systematic process followed in natural product chemistry to discover new THIQAs, from the initial collection of plant material to the identification of a bioactive lead compound.

This diagram outlines the key enzymatic steps in the biosynthesis of (S)-reticuline, a pivotal intermediate in the formation of a vast array of benzylisoquinoline alkaloids.[10][16]

Conclusion

The discovery of naturally occurring tetrahydroisoquinoline alkaloids is a multifaceted process that integrates classical phytochemical techniques with modern analytical and biological screening methods. This guide has provided a comprehensive overview of the core methodologies, quantitative data, and key pathways involved in this field of research. For scientists and professionals in drug development, a thorough understanding of these principles is essential for the successful identification and development of novel therapeutic agents from natural sources. The continued exploration of the rich biodiversity of the plant kingdom, coupled with advancements in analytical and screening technologies, promises the discovery of new and potent THIQAs for the treatment of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloid Accumulation and Distribution within the Capsules of Two Opium Poppy (Papaver somniferum L.) Varieties [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]

- 7. Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. plantsjournal.com [plantsjournal.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloidals qualitative & quantitative analysis. | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

This technical guide provides a comprehensive overview of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a versatile heterocyclic building block crucial in the development of pharmaceuticals, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and its role as a precursor to bioactive molecules.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is This compound . Due to its chiral center at the 3-position, it exists as two enantiomers, (S) and (R). The (S)-enantiomer is frequently cited in the literature and is designated as [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol [1].

A comprehensive list of its synonyms and identifiers is provided below:

| Type | Identifier |

| IUPAC Name | This compound |

| [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol (for the S-enantiomer) | |

| CAS Number | 63006-93-9 (for the racemate)[2] |

| 18881-17-9 (for the S-enantiomer)[1] | |

| Molecular Formula | C₁₀H₁₃NO[1][3] |

| Common Synonyms | (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol[1] |

| (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol[1] | |

| H-DL-Tic-ol (for the racemate)[2] | |

| H-Tic-ol (for the S-enantiomer)[1] | |

| 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |

| ChEMBL ID | CHEMBL60068 (for the racemate)[2] |

| CHEMBL61489 (for the S-enantiomer)[1] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 163.22 g/mol | [1][3] |

| Melting Point | 180-182 °C | [3] |

| Boiling Point | 307.9 °C | [3] |

| Appearance | White to slightly pale yellow crystal/powder | |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols: Synthesis

A primary and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. Below is a representative protocol for this reduction.

Reaction: Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound.

Reagents and Materials:

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Sodium sulfate (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (Nitrogen or Argon).

-

Reagent Preparation: A suspension of an excess of lithium aluminum hydride (typically 2-3 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere.

-

Addition of Substrate: A solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous acid solution (e.g., 10% H₂SO₄) to neutralize the excess LiAlH₄ and dissolve the aluminum salts. This step is highly exothermic and should be performed in an ice bath.

-

Workup: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a valuable chiral building block in medicinal chemistry. Its rigid, conformationally constrained structure makes it an excellent scaffold for the synthesis of more complex molecules with specific biological activities. It is a key intermediate in the preparation of compounds targeting the central nervous system, with potential applications as analgesic, antihypertensive, and neuroactive agents[3].

Logical Pathway to Neuroactive Compounds

While this compound itself may not have potent biological activity, its derivatives have been shown to interact with key neurological targets. Notably, structurally related tetrahydroisoquinolines have demonstrated activity as antagonists of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. Overactivity of the glutamatergic system is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of research. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective properties through its interaction with NMDA receptors[4]. The following diagram illustrates the logical workflow from the synthesis of the core molecule to its potential application in developing neuroactive drug candidates.

Caption: Logical workflow from synthesis to potential therapeutic application.

The diagram above outlines the synthetic pathway to this compound and its subsequent use as a scaffold. Through chemical modification, this core structure can be elaborated into a variety of derivatives. These derivatives can then be screened for activity against biological targets such as the NMDA receptor within the glutamatergic system, with the ultimate goal of developing novel neuroprotective or neuromodulatory therapies. This strategic use of a versatile building block is a cornerstone of modern drug discovery.

References

- 1. Acetic acid on reduction with excess lithium aluminum hydride, result - askIITians [askiitians.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: Initial Studies and History of the Tetrahydroisoquinoline Core

For Immediate Release

A cornerstone of modern medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its journey from a novel heterocyclic system to a key building block in drug discovery began in the late 19th and early 20th centuries with the pioneering work of Bischler, Napieralski, Pictet, and Spengler. This technical guide delves into the initial studies and history of the THIQ core, providing an in-depth look at its seminal syntheses, early characterization, and the dawn of its pharmacological exploration.

The Dawn of Synthetic Access: Two Foundational Reactions

The ability to chemically construct the tetrahydroisoquinoline ring system was a pivotal moment in organic synthesis, unlocking a class of compounds previously only accessible through natural extraction. Two key reactions, developed in the late 19th and early 20th centuries, laid the groundwork for the synthesis of THIQs and their derivatives.

The Bischler-Napieralski Reaction (1893)

In 1893, August Bischler and Bernard Napieralski reported a new synthesis of isoquinoline derivatives.[1] Their method, now known as the Bischler-Napieralski reaction, involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding tetrahydroisoquinolines.[2][3] This transformation is typically achieved by treating the amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under heating.[4]

The initial mechanistic proposals for this reaction suggested that it proceeds through an intramolecular electrophilic aromatic substitution.[5] While the core concept holds true, a more nuanced understanding now recognizes the formation of a nitrilium ion intermediate as a key step in the cyclization process.[2][6]

The Pictet-Spengler Reaction (1911)

Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler described a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[7][8] This reaction, a special case of the Mannich reaction, is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[7]

The original Pictet-Spengler reaction involved the condensation of phenethylamine with dimethoxymethane, catalyzed by hydrochloric acid, to form 1,2,3,4-tetrahydroisoquinoline.[7] One of the early reported yields for a Pictet-Spengler reaction was 40%.

Early Experimental Protocols and Characterization

The experimental techniques of the late 19th and early 20th centuries, while lacking the sophistication of modern methods, were foundational in establishing the synthesis and basic characterization of the first tetrahydroisoquinolines.

Table 1: Summary of Early Synthetic Data for the Tetrahydroisoquinoline Core

| Reaction | Year | Starting Materials | Key Reagents | Product | Reported Yield |

| Bischler-Napieralski | 1893 | β-arylethylamides | P₂O₅ or POCl₃ | 3,4-Dihydroisoquinolines | Not specified in initial reports |

| Pictet-Spengler | 1911 | Phenethylamine, Dimethoxymethane | Hydrochloric acid | 1,2,3,4-Tetrahydroisoquinoline | 40% |

Experimental Protocols

General Procedure for the Bischler-Napieralski Reaction (Conceptual Reconstruction based on early reports):

A β-arylethylamide is mixed with a dehydrating agent, such as phosphorus pentoxide or phosphorus oxychloride, in a suitable flask. The mixture is heated, often to reflux, to effect cyclization. Upon completion of the reaction, the mixture is cooled and treated with water to quench the dehydrating agent. The product, a 3,4-dihydroisoquinoline, is then extracted with an organic solvent. Further purification can be achieved through distillation or crystallization. The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline using a suitable reducing agent, such as sodium in ethanol.

General Procedure for the Pictet-Spengler Reaction (Conceptual Reconstruction based on early reports):

A β-arylethylamine and an aldehyde (or a precursor like dimethoxymethane) are dissolved in a solvent, and a strong acid, such as hydrochloric acid, is added as a catalyst. The mixture is heated to promote the condensation and subsequent cyclization. After the reaction is complete, the mixture is cooled and neutralized with a base. The tetrahydroisoquinoline product is then extracted into an organic solvent and purified by distillation or crystallization.

Early Characterization Techniques:

In the absence of modern spectroscopic techniques, early characterization of the newly synthesized tetrahydroisoquinolines relied heavily on physical properties. The determination of the melting point of a solid derivative or the boiling point of a liquid was a primary method for assessing purity and identity. Elemental analysis was also crucial to confirm the empirical formula of the new compounds.

Initial Forays into Biological Activity

The structural resemblance of synthetic tetrahydroisoquinolines to naturally occurring isoquinoline alkaloids, many of which were known to possess potent physiological effects, spurred early investigations into their biological activities.[9] The isoquinoline alkaloid family includes well-known compounds like morphine and codeine, which have profound effects on the central nervous system.[5][9]

Early pharmacological studies in the first half of the 20th century began to explore the effects of synthetic isoquinoline derivatives. These initial investigations were often phenotypic, observing the overall physiological response of an organism to the administration of the compound. While detailed mechanistic studies were not yet possible, these early explorations laid the groundwork for the future development of THIQ-based drugs. The broad spectrum of activities now associated with the THIQ scaffold, including anticancer, antimicrobial, and neuro-pharmacological effects, has its roots in these foundational inquiries.[9]

Visualizing the Foundational Syntheses

The logical workflows of these pioneering reactions can be visualized to better understand the strategic bond formations that lead to the tetrahydroisoquinoline core.

Caption: Workflow of the Bischler-Napieralski Reaction.

References

- 1. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architecture of Life's Chemical Weapons: A Technical Guide to the Biosynthesis of Tetrahydroisoquinoline Antibiotics

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate biosynthetic pathways of tetrahydroisoquinoline (THIQ) antibiotics. This whitepaper provides an in-depth exploration of the molecular machinery responsible for producing these potent natural products, with a focus on the well-studied examples of Saframycin A and Ecteinascidin 743. The guide offers a detailed look at the enzymatic processes, genetic underpinnings, and experimental methodologies that are crucial for harnessing these compounds for therapeutic development.

Tetrahydroisoquinoline alkaloids are a class of naturally occurring antibiotics produced by a variety of microorganisms and marine invertebrates.[1] This family of natural products exhibits a broad spectrum of antimicrobial and potent antitumor activities, underscored by the clinical application of Ecteinascidin 743 (ET-743) as an anticancer drug.[1] The biosynthesis of these complex molecules is a testament to nature's sophisticated chemical factories, primarily relying on Nonribosomal Peptide Synthetase (NRPS) systems.[2][3]

This guide elucidates the core biosynthetic principles, including the foundational role of amino acid precursors like L-tyrosine, the elegant complexity of NRPS assembly lines, and the key chemical transformations that forge the characteristic THIQ scaffold.[4][5] A central focus is the Pictet-Spengler reaction, a pivotal step in the formation of the tetrahydroisoquinoline core structure.

Core Biosynthetic Machinery: The Nonribosomal Peptide Synthetase (NRPS)

The biosynthesis of THIQ antibiotics is orchestrated by large, multi-domain enzymes known as Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific building block into the growing peptide chain. A typical NRPS module is composed of several domains, each with a distinct function:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester linkage to its phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The sequence of modules on the NRPS enzyme dictates the primary sequence of the resulting peptide product.

The Pivotal Pictet-Spengler Reaction

A hallmark of tetrahydroisoquinoline biosynthesis is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the characteristic tetrahydroisoquinoline ring system. In the biosynthesis of THIQ antibiotics, this crucial reaction is catalyzed by specific domains within the NRPS machinery, ensuring high regio- and stereoselectivity.

Featured Biosynthetic Pathways

This guide provides a detailed examination of the biosynthetic pathways of two prominent THIQ antibiotics: Saframycin A and Ecteinascidin 743.

The Biosynthesis of Saframycin A

Saframycin A is produced by the bacterium Streptomyces lavendulae.[2] Its biosynthesis is a fascinating example of an iterative NRPS system. The core of Saframycin A is assembled from two molecules of a modified L-tyrosine derivative and a peptidyl aldehyde.[5] The key enzyme, SfmC, is a non-ribosomal peptide synthetase that catalyzes an iterative Pictet-Spengler cyclization to construct the pentacyclic intermediate.[3][5]

The biosynthetic gene cluster for Saframycin A has been cloned and sequenced, revealing 30 genes that encode the NRPS system, tailoring enzymes, regulatory proteins, and resistance mechanisms.[2] The precursors for the Saframycin A skeleton are two tyrosine molecules, with the various methyl groups being derived from methionine, and the pyruvoyl amide side chain originating from alanine and glycine.[4]

The Biosynthesis of Ecteinascidin 743 (Trabectedin)

Ecteinascidin 743 (ET-743), a potent antitumor agent, was originally isolated from the marine tunicate Ecteinascidia turbinata.[6] It is now known to be produced by a bacterial symbiont, Candidatus Endoecteinascidia frumentensis. ET-743 is composed of three tetrahydroisoquinoline units. The biosynthesis begins with the hydroxylation and methylation of L-tyrosine to form a key precursor. This is followed by assembly via a complex NRPS system. While the complete enzymatic pathway is still under investigation, the core logic mirrors that of other THIQ antibiotics, involving NRPS-mediated peptide bond formation and intramolecular cyclizations.

Quantitative Data on THIQ Antibiotic Production

While specific enzyme kinetic parameters for the biosynthetic pathways of many THIQ antibiotics are not yet fully elucidated in publicly available literature, overall production yields from both natural fermentation and synthetic approaches have been reported. This data is crucial for evaluating the feasibility of different production strategies.

| Antibiotic/Intermediate | Production Method | Number of Steps | Overall Yield | Reference |

| Saframycin A | Optimized Fermentation | - | ~1,000-fold increase | [7] |

| (-)-Saframycin A | Asymmetric Total Synthesis | 24 | 9.7% | |

| Ecteinascidin 743 | Semi-synthesis from Safracin B | 14 | 1.5% | [3] |

| (-)-Jorumycin | Semi-synthesis from Safracin B | 6 | 24.1% | [3] |

| Ecteinascidin 743 | Natural Extraction | - | 0.0001% | [6] |

Visualizing the Biosynthetic Pathways

To provide a clear and concise representation of the complex molecular events in THIQ antibiotic biosynthesis, the following diagrams have been generated using the DOT language.

Caption: A generalized diagram of a Nonribosomal Peptide Synthetase (NRPS) module.

References

- 1. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecteinascidin 743, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The information is curated to support research and development activities in medicinal chemistry and related fields where this tetrahydroisoquinoline scaffold serves as a valuable building block.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 – 7.05 | m | 3H | Aromatic CH |

| 7.06 – 7.00 | m | 1H | Aromatic CH |

| 4.05 | s | 2H | CH₂ (C1) |

| 3.76 | dt, J = 10.9, 3.1 Hz | 1H | CH₂O (C3') |

| 3.51 | dd, J = 10.8, 7.9 Hz | 1H | CH₂O (C3') |

| 3.05 | ddq, J = 11.3, 7.4, 3.7 Hz | 1H | CH (C3) |

| 2.69 | dt, J = 16.3, 3.4 Hz | 1H | CH₂ (C4) |

| 2.57 | dd, J = 16.4, 10.8 Hz | 1H | CH₂ (C4) |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 135.6 | Aromatic C |

| 134.1 | Aromatic C |

| 129.4 | Aromatic CH |

| 126.4 | Aromatic CH |

| 126.2 | Aromatic CH |

| 126.0 | Aromatic CH |

| 65.7 | CH₂OH |

| 55.2 | CH (C3) |

| 48.0 | CH₂ (C1) |

| 31.1 | CH₂ (C4) |

Mass Spectrometry (MS)

High-resolution mass spectrometry data for the protonated molecule [M+H]⁺ has been reported.[1]

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₁₄NO]⁺ | 164.1069 | 164.1051 |

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A moderate absorption around 3300 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol[1]

This protocol describes the synthesis of the racemic mixture of this compound via the reduction of DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

Materials:

-

DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

A suspension of LiAlH₄ (3.04 g, 80 mmol) in anhydrous THF (150 mL) is prepared in a reaction vessel under an argon atmosphere and cooled to 0°C.

-

DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (3.54 g, 20 mmol) is added portion-wise to the cooled LiAlH₄ suspension.

-

The reaction mixture is then heated to reflux and maintained for 16 hours.

-

After the reflux period, the mixture is cooled back to 0°C.

-

The reaction is quenched by the sequential and careful addition of water (3 mL), 15% aqueous NaOH (3 mL), and finally water (9 mL) while maintaining vigorous stirring.

-

The resulting precipitate is removed by filtration and washed with diethyl ether (3 x 100 mL).

-

The combined organic filtrates are collected, and the solvent is removed under reduced pressure to yield the product as brown microcrystals.

Yield: 76%

Purification: The crude product can be used in subsequent steps without further purification or can be purified by standard chromatographic techniques if required.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for the preparation of the target compound.

This technical guide is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

Methodological & Application

Synthesis Protocol for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the Pictet-Spengler reaction to form the key intermediate, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), followed by the reduction of the carboxylic acid to the desired primary alcohol.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps. The first step involves the acid-catalyzed cyclization of L-phenylalanine with formaldehyde, a classic Pictet-Spengler reaction, to yield 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. The subsequent step employs a powerful reducing agent, lithium aluminum hydride (LiAlH4), to selectively reduce the carboxylic acid functionality to a primary alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

This procedure is adapted from an improved Pictet-Spengler reaction method to achieve a high yield of the desired intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Phenylalanine | 165.19 | 10.0 g | 0.0605 |

| Formaldehyde (37% in H₂O) | 30.03 | 6.5 mL | ~0.08 |

| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |

| Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add L-phenylalanine (10.0 g, 0.0605 mol) and concentrated hydrochloric acid (50 mL).

-

Stir the mixture at room temperature until the L-phenylalanine is completely dissolved.

-

Add formaldehyde solution (6.5 mL, ~0.08 mol) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

-

After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

-

Dry the solid product under vacuum to yield 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a white solid.

-

For neutralization to the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~7 with a suitable base (e.g., 1M NaOH or ammonium hydroxide). Collect the precipitate by filtration, wash with cold water, and dry.

Expected Yield: ~85-90%

Characterization Data for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molar Mass | 177.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

Step 2: Synthesis of this compound

This protocol involves the esterification of Tic followed by reduction with lithium aluminum hydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 177.20 | 5.0 g | 0.0282 |

| Thionyl chloride | 118.97 | 3.0 mL | 0.041 |

| Methanol | 32.04 | 50 mL | - |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.14 g | 0.0564 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| Saturated sodium sulfate solution | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

Part A: Esterification of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

Suspend 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 0.0282 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3.0 mL, 0.041 mol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. This can be used in the next step without further purification.

Part B: Reduction to this compound

-

In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (2.14 g, 0.0564 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Dissolve the crude methyl ester from the previous step in anhydrous THF (50 mL) and add it slowly dropwise to the LiAlH₄ suspension over 30 minutes.[1]

-

Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cautiously quench the excess LiAlH₄ by the slow dropwise addition of saturated sodium sulfate solution at 0 °C until the gas evolution ceases.[1]

-

Add more THF (50 mL) and stir the mixture vigorously for 15 minutes.[1]

-

Filter the inorganic solids through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[1]

Expected Yield: ~98%[1]

Characterization Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molar Mass | 163.22 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 95-97 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ | 2.57 (dd, 1H), 2.70 (dd, 1H), 3.05-3.10 (m, 1H), 3.49 (dd, 1H), 3.78 (dd, 1H), 4.05 (s, 2H), 7.01-7.15 (m, 4H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ | 135.6, 133.9, 129.3, 126.3, 126.0, 125.9, 65.8, 55.0, 47.83, 30.9 | [1] |

Experimental Workflow

Caption: Detailed workflow for the synthesis of this compound.

References

Application Note: A Robust Protocol for the Asymmetric Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural alkaloids and synthetic molecules with significant biological activities, including antitumor, anti-HIV, and antidepressant properties.[1][2] The specific stereochemistry and functionalization of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol make it an important synthon for creating complex, enantiomerically pure pharmaceutical agents.

This application note provides a detailed, two-step protocol for the asymmetric synthesis of this compound, starting from the readily available chiral precursor, L-phenylalanine. The synthesis relies on a classic Pictet-Spengler reaction followed by a direct reduction of the resulting carboxylic acid.[3][4][5]

Overall Synthetic Strategy

The synthesis is achieved via a two-step pathway. First, an asymmetric Pictet-Spengler reaction is performed by condensing L-phenylalanine with formaldehyde under acidic conditions to form (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This is followed by the reduction of the carboxylic acid group to a primary alcohol, yielding the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its rigid tetrahydroisoquinoline (THIQ) scaffold is a common feature in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. The presence of both a secondary amine and a primary alcohol allows for diverse chemical modifications, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

The THIQ core is a privileged structure in drug design, with derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1] The strategic functionalization of this compound enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Key Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system agents.[2] Its structure is foundational for creating alkaloid-like molecules, which are often associated with analgesic, antihypertensive, and neuroactive properties.[2] The ease of functionalization at both the nitrogen and the hydroxyl group makes it a powerful tool for generating chemical diversity in drug discovery programs.[2]